molecular formula C12H11Cl2N3O2 B1428167 Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate CAS No. 1285132-66-2

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate

Cat. No. B1428167
M. Wt: 300.14 g/mol
InChI Key: WATGHUKQHWSSHX-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate” is a biochemical compound used for proteomics research . It has a molecular formula of C12H11Cl2N3O2 and a molecular weight of 300.14 .


Synthesis Analysis

Pyrazole nucleus, which is a part of the compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods reported for the synthesis of pyrazoles, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of “Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound also contains two chlorine (Cl) atoms attached to the phenyl group .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including [3+2] cycloaddition reaction with dialkyl azodicarboxylates, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.14 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showed significant in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin (Hafez et al., 2016).

  • Ultrasound Irradiation Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times. This method provided a regioselective and efficient approach to synthesize these compounds (Machado et al., 2011).

  • Corrosion Inhibition : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, were investigated as corrosion inhibitors for mild steel in the industrial pickling process. These compounds demonstrated high efficiency and stability, with some showing up to 98.8% efficiency (Dohare et al., 2017).

  • Cyclocondensation Reactions : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This reaction demonstrated the compound's potential in the synthesis of pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

  • Crystal Structure Analysis : The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, providing insights into its molecular interactions and stability (Kumar et al., 2018).

  • Auxin Activities of Acylamides : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and related compounds were synthesized and evaluated for auxin activities, revealing their potential in plant growth regulation (Yue et al., 2010).

  • Synthesis of Fluorescent Molecules : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was used to synthesize novel fluorescent molecules, including trifluoromethylated pyrazolo[1,5-a]pyrimidine. These compounds exhibited potential as attractive fluorophores due to their strong fluorescence intensity (Wu et al., 2006).

  • Fungicidal and Plant Growth Regulation Activities : Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate showed promising fungicidal and plant growth regulation activities in preliminary bioassays (Minga, 2005).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research would be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATGHUKQHWSSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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